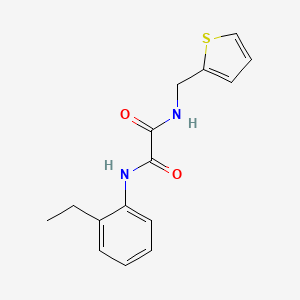
N-(2-ethylphenyl)-N'-(thiophen-2-ylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-N'-(thiophen-2-ylmethyl)ethanediamide is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-ethylphenyl)-N'-(thiophen-2-ylmethyl)ethanediamide, also known by its CAS number 499111-41-0, is a compound with significant potential in biological research. It possesses a molecular formula of C15H16N2O2S and a molecular weight of 288.37 g/mol. This compound has garnered attention due to its structural features which may confer specific biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and proteins involved in disease processes, particularly in the context of viral infections and inflammation.
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate cellular pathways associated with inflammation and viral replication. For instance, it has been tested against the SARS-CoV-2 virus, where it showed promise in disrupting the interaction between the viral spike protein and the ACE2 receptor, a critical entry point for the virus into human cells .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Target | SARS-CoV-2 Spike Protein |
| Mechanism | Disruption of protein-protein interactions (ACE2 receptor binding) |
| Inhibitory Effects | Potential inhibition of inflammatory pathways |
| Model Used | In vitro assays; preliminary animal models |
| Molecular Weight | 288.37 g/mol |
| Molecular Formula | C15H16N2O2S |
Case Study 1: SARS-CoV-2 Interaction
A study focusing on the interaction between this compound and the SARS-CoV-2 virus utilized molecular docking simulations to predict binding affinities. The results indicated that this compound could effectively bind to the spike protein, potentially blocking its interaction with ACE2. This finding supports further investigation into its therapeutic potential against COVID-19 .
Case Study 2: Anti-inflammatory Properties
Another research initiative explored the anti-inflammatory effects of this compound in a rodent model of induced inflammation. The compound was administered at varying doses, and outcomes were measured through cytokine profiling and histopathological analysis. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Propiedades
IUPAC Name |
N'-(2-ethylphenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-11-6-3-4-8-13(11)17-15(19)14(18)16-10-12-7-5-9-20-12/h3-9H,2,10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHOFNOVYVLEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













